

Spectroscopic Analysis of N-methyl-2-(phenylamino)benzamide: A Technical Guide

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Compound of Interest

Compound Name: *N-methyl-2-(phenylamino)benzamide*

Cat. No.: *B3491821*

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Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **N-methyl-2-(phenylamino)benzamide** could not be located. To provide a relevant and illustrative technical guide, this document presents the spectroscopic data for a closely related and structurally similar compound, N-methylbenzamide. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

N-methyl-2-(phenylamino)benzamide belongs to the class of N-aryl anthranilamides, which are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic molecules. This guide provides a summary of the expected spectroscopic data for a compound of this class, using N-methylbenzamide as a proxy, along with detailed experimental protocols.

Spectroscopic Data Summary (for N-methylbenzamide)

The following tables summarize the key spectroscopic data obtained for N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Data for N-methylbenzamide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.79	d	2H	Aromatic C-H
7.45	t	1H	Aromatic C-H
7.38	t	2H	Aromatic C-H
6.30	br s	1H	N-H
2.99	d	3H	N-CH ₃

Solvent: CDCl_3 , Reference: TMS at 0 ppm.

Table 2: ^{13}C NMR Data for N-methylbenzamide

Chemical Shift (δ) ppm	Assignment
168.2	C=O (Amide)
134.5	Aromatic C (quaternary)
131.3	Aromatic C-H
128.5	Aromatic C-H
126.9	Aromatic C-H
26.8	N-CH ₃

Solvent: CDCl_3

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for N-methylbenzamide^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3320	Strong, Broad	N-H Stretch
~3060	Medium	Aromatic C-H Stretch
~2930	Medium	Aliphatic C-H Stretch
~1640	Strong	C=O Stretch (Amide I)
~1540	Strong	N-H Bend (Amide II)
~1450, ~1490	Medium	Aromatic C=C Stretch

Sample Preparation: KBr pellet or Nujol mull[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for N-methylbenzamide[2]

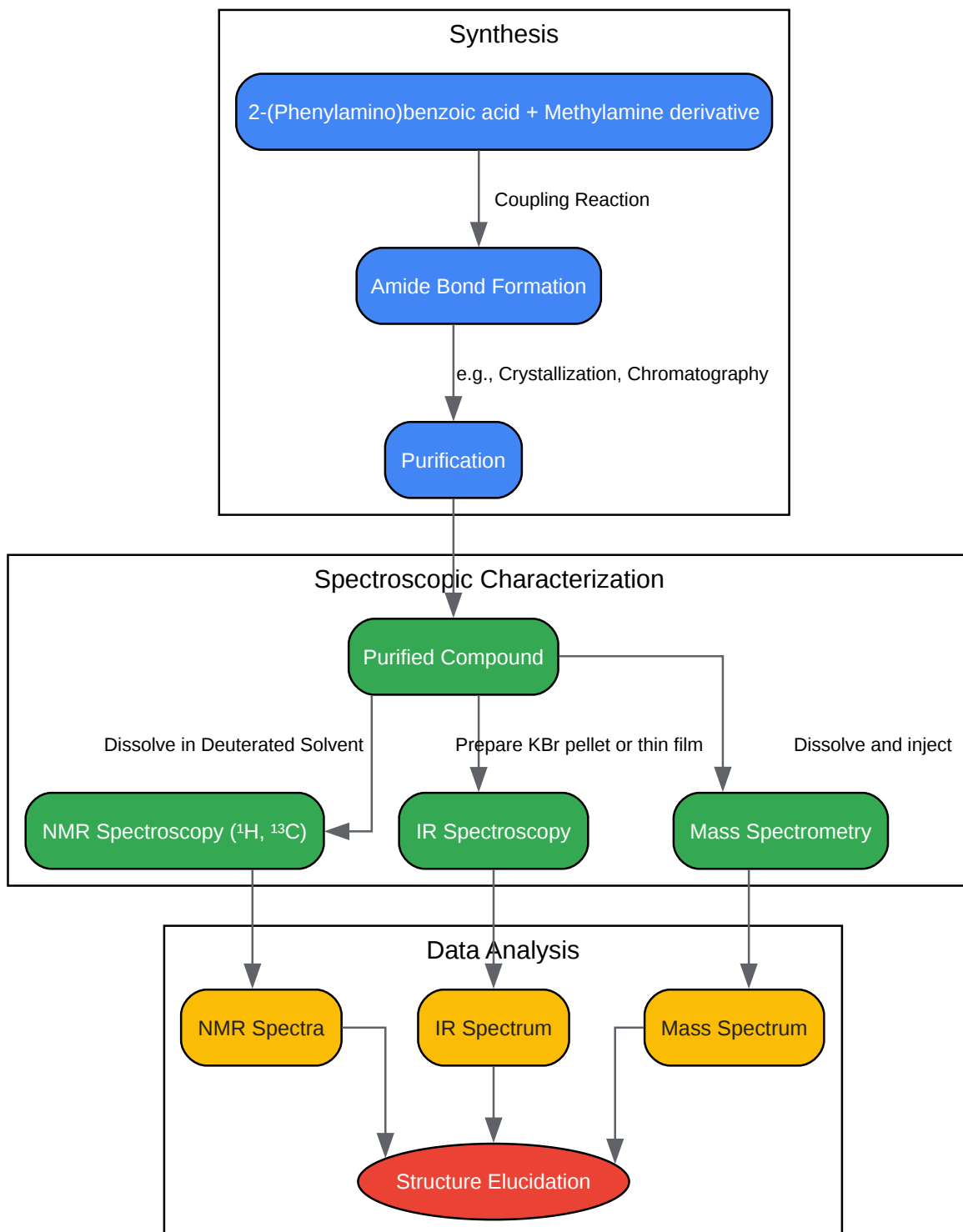
m/z	Relative Intensity (%)	Assignment
135	100	[M] ⁺ (Molecular Ion)
105	85	[M - NHCH ₃] ⁺
77	65	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like **N-methyl-2-(phenylamino)benzamide**.

General Workflow for Synthesis and Spectroscopic Characterization

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References

- 1. Benzamide, N-methyl- [webbook.nist.gov]
- 2. Benzamide, N-methyl- [webbook.nist.gov]
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